molecular formula C22H19N3OS B6588086 3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea CAS No. 1234939-69-5

3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea

Cat. No.: B6588086
CAS No.: 1234939-69-5
M. Wt: 373.5 g/mol
InChI Key: DHWCSQKYLNVKDW-UHFFFAOYSA-N
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Description

3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a urea linkage. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea typically involves the reaction of 2-aminobenzothiazole with appropriate phenyl derivatives under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide (DMF) solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea involves its interaction with specific molecular targets. Benzothiazole derivatives are known to interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its urea linkage and phenylethyl group differentiate it from other benzothiazole derivatives, potentially leading to unique interactions with biological targets.

Properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c26-22(23-14-13-16-7-2-1-3-8-16)24-18-10-6-9-17(15-18)21-25-19-11-4-5-12-20(19)27-21/h1-12,15H,13-14H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWCSQKYLNVKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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